1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-2-methylpropanoate
Description
This compound is a heterocyclic ester featuring a phthalimide (1,3-dioxoisoindoline) core linked via an ester bond to a tert-butoxycarbonyl (Boc)-protected 2-amino-2-methylpropanoate group. Its molecular formula is C21H20N2O6 (as per ), with a molecular weight of 389.45 g/mol (). The Boc group serves as a protective moiety for the amino functionality, while the phthalimide core contributes aromaticity and structural rigidity. This compound is primarily used as a synthetic intermediate in peptide chemistry and drug development, leveraging its stability under basic conditions and ease of deprotection under acidic or reductive environments .
Properties
CAS No. |
2240185-68-4 |
|---|---|
Molecular Formula |
C17H20N2O6 |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C17H20N2O6/c1-16(2,3)24-15(23)18-17(4,5)14(22)25-19-12(20)10-8-6-7-9-11(10)13(19)21/h6-9H,1-5H3,(H,18,23) |
InChI Key |
SEOJLJFVKHYFST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(=O)ON1C(=O)C2=CC=CC=C2C1=O |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-2-methylpropanoate is a complex organic molecule with significant potential in medicinal chemistry. Its structure allows for diverse interactions with biological systems, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic uses, and relevant research findings.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : C18H22N2O6
- Molecular Weight : Approximately 362.38 g/mol
Structural Features
The compound features an isoindole core with dioxo functional groups and a tert-butoxycarbonyl (Boc) protecting group on the amino acid moiety. This structural complexity contributes to its unique biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, potentially through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound has also demonstrated promising anticancer properties. It appears to induce apoptosis in cancer cells by activating specific signaling pathways. For instance, studies suggest that it may interact with enzymes involved in apoptosis regulation, leading to increased cell death in malignant cells.
The biological activity of This compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes within pathogens or cancer cells.
- Receptor Modulation : Potential interaction with cellular receptors that regulate growth and apoptosis.
Case Studies and Research Findings
Recent studies have explored the efficacy of this compound in various biological assays:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Showed significant inhibition of E. coli and S. aureus growth at low concentrations. |
| Study B | Anticancer Activity | Induced apoptosis in breast cancer cell lines through mitochondrial pathways. |
| Study C | Enzyme Interaction | Identified as an inhibitor of specific kinases involved in cell proliferation. |
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the isoindole core.
- Introduction of dioxo groups.
- Coupling with the tert-butoxycarbonyl amino acid derivative.
Industrial production methods have been optimized for larger scale synthesis using continuous flow reactors to enhance yield and purity.
Comparison with Similar Compounds
Ethyl 1-[(tert-Butoxycarbonyl)amino]pyrrole-3-carboxylates ()
Structural Differences :
- Core Structure : These compounds (e.g., 10a–e ) replace the phthalimide with a pyrrole ring substituted with indole or methylindole groups.
- Functional Groups: The Boc-protected amino group is integrated into the pyrrole ring rather than a branched aliphatic chain.
- Molecular Weight : Higher (e.g., 10a : 554 g/mol) due to indole substituents.
Functional Implications :
(1,3-Dioxoisoindol-2-yl) 2-[4-(Boc-amino)phenyl]acetate ()
Structural Similarities :
- Shares the phthalimide core and Boc-protected amino group.
- Key Difference: The amino group is attached to a phenylacetate ester instead of a branched 2-methylpropanoate.
Physicochemical Properties :
Phosphonium Salts with Phthalimide Moieties ()
Structural Divergence :
- Compounds like [10-(1,3-dioxo-isoindol-2-yl)decyl]triphenylphosphonium bromide incorporate a long alkyl chain and a phosphonium group.
- Functional Role : The phosphonium group enables mitochondrial targeting, a property absent in the target compound.
Anamorelin Intermediate ()
Structural Comparison :
- Features a Boc-protected 2-methylpropanoate linked to L-tryptophan (indole-containing amino acid).
- Key Distinction : The indole moiety replaces the phthalimide core, altering electronic properties and biological activity.
Stability Profiles
Physicochemical Data
| Property | Target Compound | Pyrrole Derivatives (10a) | Phosphonium Salt (2a) |
|---|---|---|---|
| Molecular Weight (g/mol) | 389.45 | 554 | ~550 (estimated) |
| LogP | ~2.5 (predicted) | ~3.2 | >4 (due to phosphonium) |
| Solubility | Low in water, high in DMSO | Similar | Poor aqueous solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
